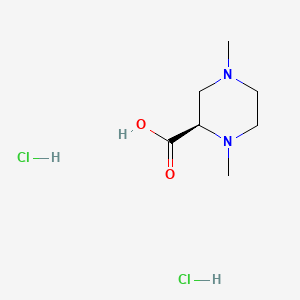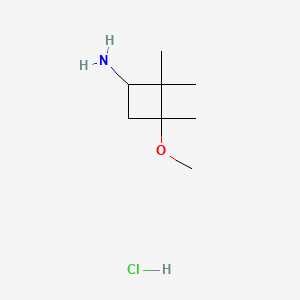
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride (3MCTMA-HCl) is a cyclic amine that has been used in a variety of scientific and medical research applications. It is a versatile compound with a wide range of applications, from drug development to laboratory experiments.
Applications De Recherche Scientifique
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride has been used in a variety of scientific and medical research applications. It has been used in studies of enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies of the pharmacology of opioid drugs, as well as in studies of the effects of drugs on the central nervous system. Additionally, this compound has been used in studies of the effects of drugs on the cardiovascular system, and in studies of the effects of drugs on the immune system.
Mécanisme D'action
The mechanism of action of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO) and cytochrome P450 (CYP). In addition, it is believed to interact with certain receptors, such as opioid receptors and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes and the interaction with certain receptors. Additionally, it is believed to have a calming effect on the central nervous system, as well as a mild anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is a relatively safe compound, with few known side effects. However, one limitation of using this compound in laboratory experiments is that it is not as widely available as other compounds, which can make it difficult to obtain.
Orientations Futures
There are a number of potential future directions for research involving 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the potential side effects of this compound, as well as its potential for use in other laboratory experiments. Finally, further research could be conducted into the potential for this compound to be used in combination with other compounds, as well as its potential for use in novel drug delivery systems.
Méthodes De Synthèse
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride can be synthesized in several ways. The most common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine (3MCTMA) with hydrochloric acid (HCl). This reaction produces the hydrochloride salt of 3MCTMA, which is a white solid. The reaction typically takes place at room temperature, and the product can be isolated by filtration or recrystallization.
Propriétés
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBJAFOODDXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

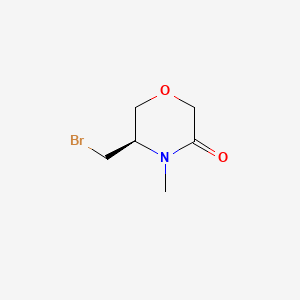
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)

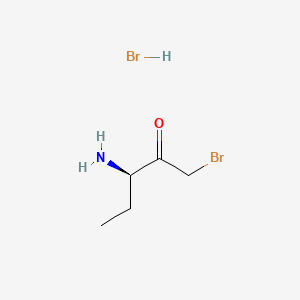
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)
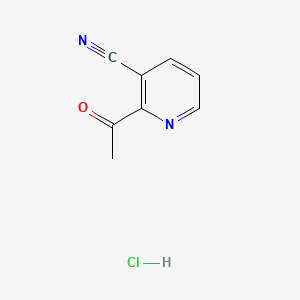
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
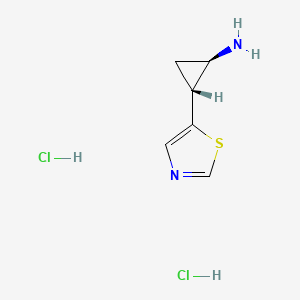
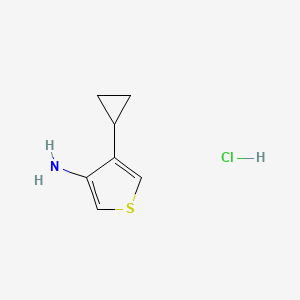
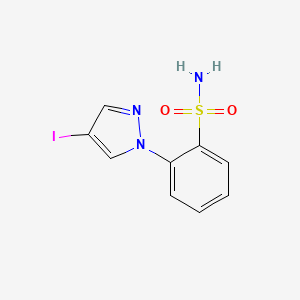
amine hydrochloride](/img/structure/B6608922.png)
